1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione

Description

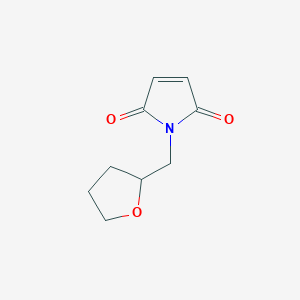

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEFROKGKCHIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Oxolan 2 Ylmethyl Pyrrole 2,5 Dione

Further Cycloaddition and Annulation Reactions

Transition Metal-Catalyzed C-H Activation and Spirocyclization

The maleimide (B117702) core of 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione is an excellent participant in transition metal-catalyzed C-H activation and spirocyclization reactions. These advanced organic transformations allow for the construction of complex molecular architectures, particularly spirocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

In a typical reaction mechanism, a transition metal catalyst, such as rhodium(III) or ruthenium(II), facilitates the activation of a C-H bond from a suitable coupling partner. The maleimide double bond then undergoes insertion into the resulting metal-carbon bond. This is often followed by an intramolecular cyclization event, leading to the formation of a spirocyclic system where the pyrrolidine-2,5-dione ring is one of the components of the spiro center. The specific outcome of the reaction is highly dependent on the catalyst, directing group, and reaction conditions employed.

For instance, studies on related N-substituted maleimides have demonstrated their successful use in rhodium(III)-catalyzed cascade reactions involving C-H bond cleavage, insertion of the maleimide, and subsequent intramolecular cyclization to afford spiro-fused sultams. Similarly, ruthenium(II)-catalyzed hydroalkylation reactions with 2-arylindoles have been shown to proceed via C-H activation, resulting in the formation of ortho-alkylated products. These examples underscore the potential of the maleimide moiety within this compound to participate in such transformative catalytic cycles.

Table 1: Examples of Transition Metal-Catalyzed Reactions with N-Substituted Maleimides

| Catalyst | Coupling Partner | Product Type |

| Rh(III) | N-(phenylsulfonyl)acetamide | Succinimide (B58015) spiro-fused sultam |

| Ru(II) | 2-arylindole | ortho-hydroalkylated indole |

| Mn(I) | Aryl-substituted N-heteroaromatics | ortho-hydroalkylated N-heteroaromatic |

Nucleophilic Substitution Reactions on the Pyrrole-2,5-dione Ring

The electron-withdrawing nature of the two carbonyl groups in the pyrrole-2,5-dione ring of this compound renders the olefinic carbons susceptible to nucleophilic attack. This reactivity is the basis for the widely utilized Michael addition reaction, a cornerstone of bioconjugation chemistry.

Thiols are particularly effective nucleophiles for this transformation, readily adding across the double bond to form stable thioether linkages. The reaction is highly efficient and proceeds under mild conditions, often in aqueous buffers at physiological pH. The rate of this reaction is pH-dependent, with the thiolate anion being the reactive species. At a pH range of 6.5-7.5, the reaction is highly chemoselective for thiols over other nucleophiles like amines. vectorlabs.com

Beyond thiols, other nucleophiles can also add to the maleimide ring, although the conditions may need to be adjusted. The general mechanism involves the attack of the nucleophile on one of the vinylic carbons, leading to the formation of an enolate intermediate, which is then protonated to yield the final succinimide derivative. The oxolane moiety on the nitrogen atom of this compound is not expected to significantly hinder this reactivity, and may influence the solubility and conformational properties of the resulting adducts.

Retro-Michael Reactions and Reversibility Studies

While the Michael addition of thiols to maleimides is often considered a stable "click" reaction, the resulting succinimide thioether can undergo a retro-Michael reaction, particularly in the presence of other thiols. This reversibility is a critical consideration in applications such as drug delivery and materials science, where the stability of the linkage is paramount.

The retro-Michael reaction is essentially the reverse of the initial addition, where the thioether bond is cleaved, regenerating the maleimide and the thiol. The propensity for this reverse reaction is influenced by several factors, including the nature of the N-substituent on the maleimide and the structure of the thiol adduct. In a biological context, the presence of high concentrations of endogenous thiols, such as glutathione (B108866), can drive the exchange of a conjugated thiol with the free thiol, leading to the release of the conjugated molecule.

Studies on N-substituted maleimide-thiol adducts have shown that the half-lives of these conjugates can vary significantly depending on the electronic properties of the N-substituent. Electron-withdrawing groups on the nitrogen atom can influence the stability of the adduct. Furthermore, the succinimide ring of the adduct can undergo hydrolysis, leading to a ring-opened product that is stable against the retro-Michael reaction. This hydrolysis is often a slower process but represents an important pathway for stabilizing the conjugate.

Table 2: Factors Influencing the Reversibility of Maleimide-Thiol Adducts

| Factor | Influence on Reversibility |

| Presence of external thiols | Promotes retro-Michael reaction and thiol exchange |

| pH | Can affect the rate of both forward and reverse reactions |

| N-substituent electronics | Can modulate the stability of the thioether linkage |

| Hydrolysis of succinimide ring | Leads to a stable, irreversible ring-opened product |

Reaction Kinetics and Thermodynamic Studies of Maleimide Transformations

The kinetics and thermodynamics of reactions involving the maleimide core of this compound are crucial for understanding and optimizing its applications. The thiol-Michael addition is a prime example where kinetic studies have provided valuable insights.

The reaction of N-substituted maleimides with thiols is generally a rapid process, often characterized as a "click" reaction. The rate of the reaction is dependent on the concentration of the reactants, the pH of the medium, and the nature of the solvent. Computational and experimental studies have elucidated the influence of different initiators and thiols on the reaction mechanism and kinetics. The reaction can proceed through base-initiated, nucleophile-initiated, or ion pair-initiated pathways, each with distinct kinetic profiles. researchgate.net

Thermodynamically, the Michael addition to maleimides is a highly favorable process, driven by the formation of a stable carbon-sulfur bond and the relief of some ring strain in the maleimide. However, as discussed in the context of retro-Michael reactions, the process is reversible, and the position of the equilibrium is dependent on the specific reactants and conditions.

In addition to Michael additions, maleimides are classic dienophiles in Diels-Alder reactions. The thermodynamics and kinetics of the Diels-Alder reaction between furans and N-substituted maleimides have been investigated, revealing the influence of substituents on the furan (B31954) and the maleimide on the reaction efficiency and selectivity. These studies provide a framework for predicting the behavior of this compound in such cycloaddition reactions.

Table 3: Kinetic and Thermodynamic Aspects of Maleimide Reactions

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Thiol-Michael Addition | pH, solvent, initiator, thiol pKa | Favorable enthalpy of C-S bond formation |

| Diels-Alder Reaction | Dienophile and diene electronics and sterics | Favorable enthalpy of cycloaddition, can be reversible |

Structural Elucidation and Spectroscopic Characterization of 1 Oxolan 2 Ylmethyl Pyrrole 2,5 Dione and Its Molecular Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H-NMR Spectroscopy: The proton spectrum is expected to show distinct signals for both the pyrrole-2,5-dione and the oxolan-2-ylmethyl moieties. The two olefinic protons of the maleimide (B117702) ring are chemically equivalent and should appear as a sharp singlet, typically observed around δ 6.8-7.0 ppm. researchgate.net The protons of the oxolane (tetrahydrofuran) ring and the methylene bridge present a more complex pattern due to diastereotopicity and spin-spin coupling. The proton at the chiral center (C2' of the oxolane ring) would likely appear as a multiplet around δ 4.0-4.2 ppm. The two protons of the methylene bridge (N-CH₂) would be diastereotopic, appearing as two separate signals, likely doublet of doublets, in the range of δ 3.5-3.8 ppm. The remaining oxolane ring protons would produce a series of multiplets between δ 1.6 and 3.9 ppm.

¹³C-NMR Spectroscopy: The carbon spectrum would show characteristic signals for the carbonyl carbons of the imide group at approximately δ 170-175 ppm. The olefinic carbons of the maleimide ring are expected to resonate around δ 134-135 ppm. The carbons of the oxolane-2-ylmethyl substituent would appear in the upfield region, with the chiral C2' carbon estimated around δ 77-79 ppm, the N-CH₂ carbon near δ 45-48 ppm, and the other ring carbons (C3', C4', C5') between δ 25-70 ppm.

2D-NMR Spectroscopy: Two-dimensional techniques are essential to confirm connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, connecting the C2' proton of the oxolane ring to its neighbors at C3' and the adjacent N-CH₂ bridge protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be observed from the methylene bridge protons (N-CH₂) to the carbonyl carbons (C2, C5) and olefinic carbons (C3, C4) of the maleimide ring, as well as to the C2' carbon of the oxolane ring, thus unequivocally linking the two structural fragments of the molecule. mdpi.comnih.gov

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| C3, C4 (Maleimide) | ~6.9 | ~134 | Singlet (2H) |

| C2, C5 (Carbonyl) | - | ~171 | - |

| N-CH₂ | ~3.6, ~3.7 | ~47 | 2 x dd (1H each) |

| C2' (Oxolane) | ~4.1 | ~78 | Multiplet (1H) |

| C5' (Oxolane) | ~3.8, ~3.9 | ~68 | Multiplet (2H) |

| C3', C4' (Oxolane) | ~1.6 - 2.1 | ~25-30 | Multiplet (4H) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule. cibtech.org The spectra are dominated by vibrations characteristic of the cyclic imide, the carbon-carbon double bond, and the cyclic ether.

Key Vibrational Modes:

Imide C=O Stretching: The most intense bands in the IR spectrum would be due to the carbonyl groups of the maleimide ring. Two distinct bands are expected: an asymmetric stretching vibration typically around 1770-1790 cm⁻¹ and a symmetric stretching vibration around 1700-1720 cm⁻¹. The significant separation is characteristic of cyclic imides.

Olefinic C=C Stretching: The stretching vibration of the double bond within the five-membered ring would appear in the 1630-1650 cm⁻¹ region. This peak may be more prominent in the Raman spectrum due to the nonpolar nature of the bond.

C-O-C Ether Stretching: The hallmark of the oxolane ring is a strong, characteristic asymmetric C-O-C stretching band in the IR spectrum, expected to appear in the 1070-1150 cm⁻¹ region.

C-N Stretching: Vibrations associated with the C-N bonds of the imide are expected in the 1150-1350 cm⁻¹ range.

Analysis of these frequencies allows for rapid confirmation of the key structural motifs within the molecule.

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted IR Frequency | Predicted Raman Frequency |

| Imide (C=O) | Asymmetric Stretch | 1770-1790 (Strong) | 1770-1790 (Weak) |

| Imide (C=O) | Symmetric Stretch | 1700-1720 (Strong) | 1700-1720 (Medium) |

| Olefin (C=C) | Stretch | 1630-1650 (Medium) | 1630-1650 (Strong) |

| Ether (C-O-C) | Asymmetric Stretch | 1070-1150 (Strong) | 1070-1150 (Weak) |

| Imide (C-N) | Stretch | 1150-1350 (Medium) | 1150-1350 (Medium) |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (Molecular Formula: C₉H₁₁NO₃), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 181.0739 g/mol .

Under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule would undergo characteristic fragmentation. The bond between the nitrogen and the methylene bridge, as well as the bond between the methylene bridge and the oxolane ring, are likely points of initial cleavage.

Predicted Fragmentation Pathways:

Cleavage of the N-CH₂ bond: This could lead to the formation of a tetrahydrofurfuryl cation (C₅H₉O⁺) at m/z 85.

Alpha-cleavage adjacent to the ether oxygen: A common pathway for tetrahydrofuran derivatives involves the loss of formaldehyde (CH₂O) or ethylene (C₂H₄) from the oxolane ring fragment, leading to smaller ions. nist.gov

Formation of the maleimide fragment: A fragment corresponding to the protonated maleimide ring could be observed at m/z 98.

McLafferty-type rearrangement: Although less direct, rearrangements involving the carbonyl groups and protons on the substituent could lead to more complex fragmentation patterns.

The precise fragmentation pattern would provide strong evidence for the connectivity of the molecular structure.

Interactive Table: Predicted Key Mass Fragments

| m/z Value | Proposed Fragment Ion | Formula |

| 181 | [M]⁺˙ (Molecular Ion) | C₉H₁₁NO₃ |

| 182 | [M+H]⁺ (Protonated Molecule) | C₉H₁₂NO₃ |

| 85 | Tetrahydrofurfuryl cation | C₅H₉O |

| 98 | Protonated Maleimide | C₄H₄NO₂ |

| 71 | Fragment from oxolane ring cleavage (e.g., [C₄H₇O]⁺) | C₄H₇O |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. While a crystal structure for this compound has not been reported, analysis of related N-substituted maleimides provides insight into the expected structural features. nih.gov

A crystallographic study would be expected to show:

Planarity of the Maleimide Ring: The pyrrole-2,5-dione ring system is generally found to be nearly planar.

Bond Lengths: The C=O and C=C bond lengths would confirm their double-bond character, while the C-N bonds would reflect typical single-bond lengths.

Conformation: The analysis would reveal the torsion angle between the plane of the maleimide ring and the attached oxolan-2-ylmethyl substituent, defining the preferred solid-state conformation of the molecule.

Intermolecular Interactions: The crystal packing would be stabilized by intermolecular forces such as C-H···O hydrogen bonds, involving the carbonyl oxygen atoms and protons from neighboring molecules, and van der Waals interactions.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

The presence of a stereocenter at the C2' position of the oxolane ring makes this compound a chiral molecule. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for studying its stereochemical properties. This technique measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules.

The maleimide group serves as an effective chromophore. The CD spectrum would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of this chromophore, primarily the n→π* transition of the carbonyl groups and the π→π* transition of the conjugated system.

The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. Therefore, CD spectroscopy can be used to:

Determine Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Assign Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for the (S) and (R) enantiomers, the absolute configuration of the chiral center can be determined. Studies on analogous chiral succinimides have successfully used this approach to relate conformation and chiroptical properties. rug.nlrsc.org

Theoretical and Computational Studies on 1 Oxolan 2 Ylmethyl Pyrrole 2,5 Dione and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a variety of chemical properties. For 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione, DFT calculations provide fundamental insights into its stability and reactivity.

Detailed research findings from DFT studies on analogous pyrrole-2,5-dione and succinimide (B58015) structures reveal key electronic features. tandfonline.comresearchgate.net The geometry of the molecule is first optimized to find its most stable, lowest-energy conformation. Following optimization, various quantum chemical parameters are calculated. ekb.eg The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (Eg) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Furthermore, DFT is used to generate molecular electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions and chemical reactions. nih.gov Reactivity descriptors, such as Fukui functions, can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, distinguishing their propensity for nucleophilic, electrophilic, or radical attack. nih.govmdpi.com

Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative DFT Data)

| Parameter | Value | Significance |

| Total Energy | -875.4 Hartree | Thermodynamic stability of the molecule. |

| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (Eg) | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.8 D | Measure of the overall polarity of the molecule. |

| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and conformational changes at an atomic scale. youtube.com For a flexible molecule like this compound, which contains several rotatable bonds, MD is essential for exploring its conformational landscape.

The simulations can reveal the different spatial arrangements (conformations) the molecule can adopt and the relative energies of these states. This is particularly important for understanding how the molecule might bind to a biological target, as its shape is a key determinant of interaction. The oxolane ring can adopt various puckered conformations, and the linker between the two ring systems allows for significant rotational freedom. MD simulations can map these motions and identify the most probable conformations in different environments, such as in a vacuum or in aqueous solution. tandfonline.comnih.gov

MD is also used to study intermolecular interactions. By simulating the compound in a solvent box (e.g., water), researchers can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. tandfonline.comnih.gov This provides insights into the molecule's solubility and how it is stabilized by its environment. If a biological target is known, MD can simulate the process of the molecule binding to the target, elucidating the key interactions that stabilize the complex.

Table 2: Conformational Analysis of the Linker in this compound (Illustrative MD Data)

| Dihedral Angle (τ) | Conformation | Relative Energy (kcal/mol) | Population (%) |

| ~60° | Gauche | 0.5 | 30 |

| ~180° | Anti (Trans) | 0.0 | 55 |

| ~-60° | Gauche | 0.5 | 15 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. nih.gov

The process begins with a dataset of molecules, including this compound and its analogues, for which the biological activity (e.g., enzyme inhibition, receptor binding) has been experimentally measured. For each molecule, a set of molecular descriptors is calculated. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies (from DFT). researchgate.net

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Indices that describe molecular connectivity and branching.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov The resulting QSAR equation provides a quantitative understanding of the structure-activity relationship. For instance, a model might reveal that increasing hydrophobicity while maintaining a specific electronic profile at the pyrrole-2,5-dione ring enhances activity. This knowledge allows for the rational, in silico design of new derivatives with potentially improved properties.

Table 3: Hypothetical QSAR Model for a Series of Pyrrole-2,5-dione Analogues

| Descriptor | Coefficient | p-value | Interpretation |

| (Intercept) | 2.54 | <0.001 | Baseline activity |

| LogP | 0.45 | 0.005 | Positive correlation; higher hydrophobicity increases activity. |

| LUMO Energy | -0.89 | 0.012 | Negative correlation; lower LUMO energy (better electron acceptor) increases activity. |

| Molecular Volume | -0.15 | 0.045 | Negative correlation; smaller, more compact molecules are favored. |

| Model Equation: Activity = 2.54 + 0.45(LogP) - 0.89(LUMO) - 0.15(Volume)* | |||

| Statistical Significance: R² = 0.82, Q² = 0.75 |

Cheminformatics and Virtual Screening for Discovery of Novel Structural Motifs

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In drug discovery, it is often paired with virtual screening, a technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.gov The scaffold of this compound can serve as a starting point for such a discovery campaign.

There are two main types of virtual screening:

Ligand-based virtual screening: This approach is used when the structure of the target is unknown, but a set of active molecules is available. The structure of this compound can be used as a query to search for structurally similar compounds in large databases based on 2D fingerprint similarity or 3D shape similarity. rsc.org Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, can also be built and used for screening.

Structure-based virtual screening: When the 3D structure of the target protein is known, molecular docking is the primary tool. In this method, candidate molecules from a library are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. This allows for the identification of novel compounds with different core structures that can still fit the binding site and establish favorable interactions.

These virtual screening campaigns can rapidly assess millions of compounds, prioritizing a smaller, more manageable number for experimental testing. This process accelerates the discovery of novel structural motifs that can be optimized into lead compounds for drug development.

Table 4: Virtual Screening Strategies Employing the this compound Scaffold

| Strategy | Description | Required Information | Outcome |

| 2D Similarity Search | Searches for molecules with similar topological fingerprints. | Structure of the query molecule. | Structurally related analogues. |

| 3D Shape Similarity | Searches for molecules with a similar 3D shape and volume. | A low-energy 3D conformation of the query. | Structurally diverse molecules with similar shapes (bioisosteres). |

| Pharmacophore Screening | Searches for molecules that match a 3D arrangement of key chemical features (e.g., H-bond donors/acceptors, hydrophobic groups). | An active conformation or a model derived from multiple active ligands. | Structurally diverse compounds sharing key interaction features. |

| Molecular Docking | Fits candidate molecules into the binding site of a target protein and scores their predicted affinity. | 3D structure of the target protein. | Compounds predicted to bind to the target, regardless of structural similarity to the query. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.